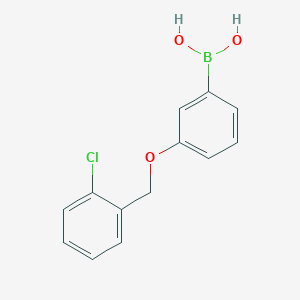

(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid

Description

(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 2-chlorobenzyloxy group. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and participate in Suzuki-Miyaura cross-coupling reactions . This compound’s structure combines the electron-withdrawing chlorine atom and the boronic acid moiety, which may enhance its reactivity in catalytic processes or binding affinity in biological systems.

Properties

IUPAC Name |

[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGOCNFADOJUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584505 | |

| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845551-45-3 | |

| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Chlorinated Benzyloxy-Substituted Analogs

Structural analogs differ in the position and number of chlorine atoms on the benzyloxy group or phenyl ring. Key examples include:

Key Observations :

- Electronic Effects : Dichloro analogs (e.g., 2,4-dichlorobenzyloxy) increase electron-withdrawing effects, which could lower the pKa of the boronic acid and enhance its ability to form esters with diols .

Tubulin Polymerization Inhibition

Boronic acid-containing cis-stilbenes, such as compound 13c (IC₅₀ = 21–22 μM for tubulin inhibition), demonstrate that boronic acid substitution on aromatic rings enhances antiproliferative activity compared to hydroxy or carboxylic acid groups .

Antifungal Activity

In silico studies on fungal histone deacetylase (HDAC) inhibitors revealed that boronic acids with methoxyethyl phenoxy groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit IC₅₀ values at 1 μM, comparable to trichostatin A . The chlorobenzyloxy group in the primary compound may confer similar steric and electronic properties, but its bulkier structure could reduce cell permeability compared to smaller substituents.

Physicochemical Properties

- pKa Modulation : Chlorine’s electron-withdrawing effect lowers the boronic acid’s pKa (~8.5–9.0), enhancing its ability to form boronate esters under physiological conditions .

Biological Activity

(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a boronic acid functional group attached to a phenyl ring with a chlorobenzyl substituent, has garnered attention for its biological activity, particularly in enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and comparative studies with similar compounds.

- Molecular Formula : C13H12BClO3

- Molecular Weight : 252.49 g/mol

- Structure : The compound features a boronic acid group that allows for specific interactions with biomolecules, influencing their activity.

The primary mechanism of action for this compound involves its ability to bind to enzymes and proteins through the boronic acid moiety. This interaction can lead to enzyme inhibition or modulation, making it a valuable candidate for therapeutic development targeting various diseases.

Key Biological Interactions

- Enzyme Inhibition : The boronic acid group facilitates binding to hydroxyl groups in serine or threonine residues of proteins, which is critical for enzyme activity modulation.

- Therapeutic Potential : Given its structural characteristics, this compound may serve as a lead compound in developing inhibitors for diseases where enzyme inhibition is beneficial.

Case Studies

- Inhibition Studies : Research indicates that this compound exhibits significant inhibitory activity against various serine proteases. For example, similar boronic acids have been shown to inhibit HIV-1 protease effectively, demonstrating the potential of this class of compounds in antiviral therapy .

- Selectivity Profiles : In studies involving other serine proteases like thrombin and trypsin, boronic acid derivatives showed high selectivity, indicating that modifications in the structure can lead to desirable pharmacological profiles .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid | C13H11BCl2O3 | Contains two chlorine substituents; used in synthesis |

| (4-(2-Chlorobenzyl)phenylboronic acid | C13H12BClO3 | Lacks chlorine on the phenolic ring; simpler structure |

| (4-(Chlorobenzyl)-phenylboronic acid | C13H12BClO | Does not have additional chlorine; different reactivity profile |

This table illustrates how variations in substitution patterns can influence both reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of Boronic Acid : Starting from commercially available phenolic compounds and chlorobenzyl derivatives.

- Suzuki-Miyaura Coupling Reaction : Utilizing palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and aryl halides.

- Purification : Employing chromatographic techniques to isolate the desired product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.